1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3S. It is characterized by the presence of a pyrazole ring substituted with an ethylsulfanyl group.
Preparation Methods
The synthesis of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1H-pyrazol-3-amine with 2-bromoethyl ethyl sulfide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The ethylsulfanyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound has a triazole ring instead of a pyrazole ring, which can influence its chemical reactivity and biological activity.
2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole: This compound contains a benzodiazole ring, which can affect its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfanyl group and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3S/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9) |
InChI Key |
SEAMZEMVIDDPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.